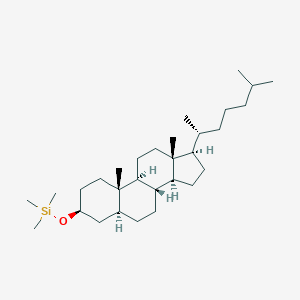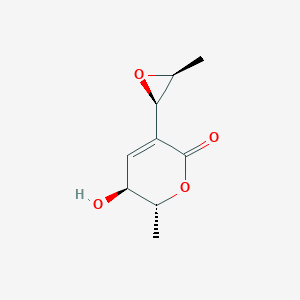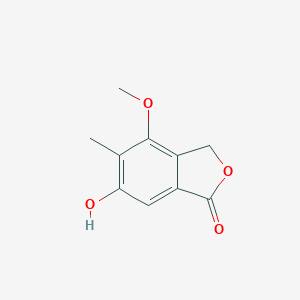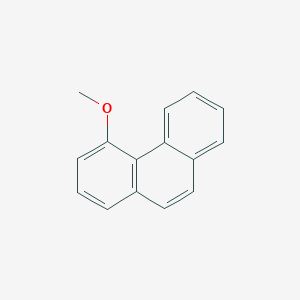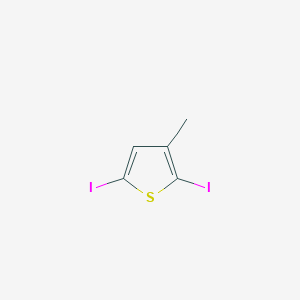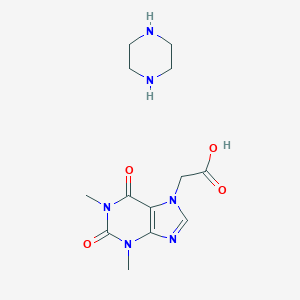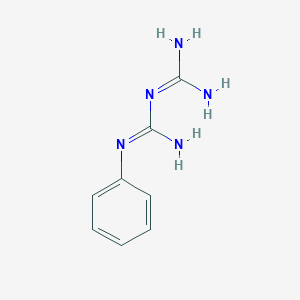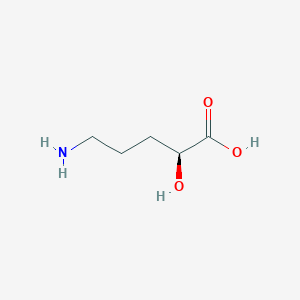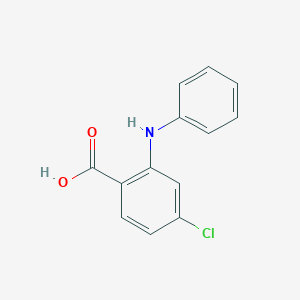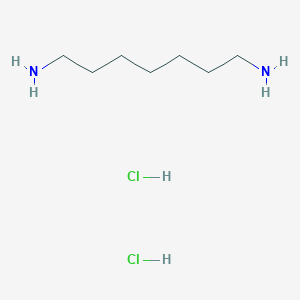
1,7-Heptanediamine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Heptanediamine, dihydrochloride, also known as 1,7-diaminoheptane, is a chemical compound that belongs to the class of aliphatic diamines. It is commonly used as a building block in the synthesis of various compounds, including polymers, surfactants, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1,7-Heptanediamine, dihydrochloride has various scientific research applications. It can be used as a ligand in the synthesis of metal complexes for catalytic reactions. It can also be used as a building block in the synthesis of polymers, such as nylon-7,7. Additionally, it has been used as a surfactant in the preparation of nanoparticles and in the formulation of drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,7-Heptanediamine, dihydrochloride is not well understood. However, it is believed to interact with negatively charged surfaces, such as cell membranes, through electrostatic interactions. This can lead to changes in membrane permeability and ion transport, which can affect cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have antimicrobial properties. It has been used to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity, although the mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,7-Heptanediamine, dihydrochloride in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous systems.
Direcciones Futuras
There are several future directions for the research of 1,7-Heptanediamine, dihydrochloride. One area of interest is its potential as a drug delivery agent. It has been shown to have good biocompatibility, and its ability to interact with cell membranes could make it a promising candidate for targeted drug delivery. Additionally, its antimicrobial and antitumor properties could be further explored for potential therapeutic applications. Finally, its use as a building block in the synthesis of polymers and surfactants could be further optimized for industrial applications.
Conclusion
In conclusion, this compound is a versatile compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antimicrobial and antitumor properties. While there are some limitations to its use in lab experiments, its potential as a drug delivery agent and building block for polymers and surfactants make it an interesting area for future research.
Métodos De Síntesis
1,7-Heptanediamine, dihydrochloride can be synthesized by the reaction of 1,7-heptanediamine with hydrochloric acid. The reaction is carried out in a solvent such as ethanol or water, and the product is obtained as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
15536-15-9 |
|---|---|
Fórmula molecular |
C7H20Cl2N2 |
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
heptane-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H |
Clave InChI |
AONICXOBQWKSJL-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCCN.Cl.Cl |
SMILES canónico |
C(CCCN)CCCN.Cl.Cl |
Otros números CAS |
15536-15-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




